molecular formula C16H22N2O2 B5483000 methyl [4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetate

methyl [4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetate

Cat. No.: B5483000
M. Wt: 274.36 g/mol
InChI Key: AGWWTNCBRTWBKA-VMPITWQZSA-N
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Description

Compounds with similar structures often have a phenyl group (a benzene ring) attached to a propenyl group (a three-carbon chain with a double bond), which is then attached to a piperazine ring (a six-membered ring with two nitrogen atoms). The methyl group and acetate group could be attached at various positions .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a phenyl group with a propenyl group, followed by the introduction of a piperazine ring. The methyl and acetate groups could be introduced through various reactions, such as methylation or acetylation .


Molecular Structure Analysis

The molecular structure of similar compounds would consist of a phenyl group, a propenyl group, a piperazine ring, a methyl group, and an acetate group. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds could include various organic reactions, such as addition, substitution, or elimination reactions. The exact reactions would depend on the specific compound and the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds would depend on their specific structure. These could include properties like melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of similar compounds would depend on their specific structure and the biological system they interact with. For example, some piperazine derivatives are known to have activity against certain enzymes .

Safety and Hazards

The safety and hazards of similar compounds would depend on their specific structure. Some piperazine derivatives are known to have biological activity, which could potentially make them hazardous. Proper safety precautions should be taken when handling these compounds .

Future Directions

The future directions for the study of similar compounds could include further exploration of their synthesis, properties, and potential applications. This could involve the development of new synthetic methods, the study of their reactivity, or the investigation of their biological activity .

Properties

IUPAC Name

methyl 2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-20-16(19)14-18-12-10-17(11-13-18)9-5-8-15-6-3-2-4-7-15/h2-8H,9-14H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWWTNCBRTWBKA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1CCN(CC1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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